REACTION_SMILES
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[CH3:18][OH:19].[CH3:22][CH2:23][N:24]([CH2:25][CH3:26])[CH2:27][CH3:28].[H:20][H:21].[S:1]([O:2][c:6]1[c:7]([CH:8]([C:9](=[O:10])[OH:11])[CH3:12])[cH:13][c:14]([CH3:17])[cH:15][cH:16]1)([CH3:3])(=[O:4])=[O:5]>>[cH:6]1[c:7]([CH:8]([C:9](=[O:10])[OH:11])[CH3:12])[cH:13][c:14]([CH3:17])[cH:15][cH:16]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
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Cc1ccc(OS(C)(=O)=O)c(C(C)C(=O)O)c1
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Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(OS(C)(=O)=O)c(C(C)C(=O)O)c1
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Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc(C(C)C(=O)O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:18][OH:19].[CH3:22][CH2:23][N:24]([CH2:25][CH3:26])[CH2:27][CH3:28].[H:20][H:21].[S:1]([O:2][c:6]1[c:7]([CH:8]([C:9](=[O:10])[OH:11])[CH3:12])[cH:13][c:14]([CH3:17])[cH:15][cH:16]1)([CH3:3])(=[O:4])=[O:5]>>[cH:6]1[c:7]([CH:8]([C:9](=[O:10])[OH:11])[CH3:12])[cH:13][c:14]([CH3:17])[cH:15][cH:16]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
Cc1ccc(OS(C)(=O)=O)c(C(C)C(=O)O)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(OS(C)(=O)=O)c(C(C)C(=O)O)c1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc(C(C)C(=O)O)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |